molecular formula C7H8ClN3O B13200982 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B13200982
M. Wt: 185.61 g/mol
InChI Key: PUPYUWTYMZFNST-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a chlorine atom attached to a dihydropyridazinone ring. The molecular formula of this compound is C₇H₈ClN₃O, and it has a molecular weight of 185.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with cyclopropylamine, followed by the addition of hydrazine hydrate to form the desired pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .

Scientific Research Applications

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone
  • 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone)
  • 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one

Uniqueness

5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

5-amino-4-chloro-2-cyclopropylpyridazin-3-one

InChI

InChI=1S/C7H8ClN3O/c8-6-5(9)3-10-11(7(6)12)4-1-2-4/h3-4H,1-2,9H2

InChI Key

PUPYUWTYMZFNST-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C(=C(C=N2)N)Cl

Origin of Product

United States

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